molecular formula C4H8FNO B1654059 (3R,4R)-4-Fluorotetrahydrofuran-3-amine CAS No. 2097273-70-4

(3R,4R)-4-Fluorotetrahydrofuran-3-amine

Cat. No.: B1654059
CAS No.: 2097273-70-4
M. Wt: 105.11
InChI Key: QEFNMXYQEIJFEA-IUYQGCFVSA-N
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Description

(3R,4R)-4-Fluorotetrahydrofuran-3-amine is a chiral fluorinated heterocyclic amine with a five-membered tetrahydrofuran ring. Its structure features a fluorine atom at the 4-position and an amine group at the 3-position, both in the (R,R) stereochemical configuration. This compound is of significant interest in medicinal chemistry due to the fluorine atom’s ability to enhance lipophilicity, metabolic stability, and bioavailability . Its synthesis typically involves fluorination of precursor diols or epoxides, followed by amine functionalization . Applications span drug development (e.g., enzyme inhibitors, receptor modulators) and materials science.

Properties

IUPAC Name

(3R,4R)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNMXYQEIJFEA-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263554
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097273-70-4
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097273-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluorotetrahydrofuran-3-amine typically involves the fluorination of oxolane derivatives followed by amination. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction conditions often require low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the fluorination reaction and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Cis-4-Fluorooxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

Cis-4-Fluorooxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The amine group can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The unique properties of (3R,4R)-4-Fluorotetrahydrofuran-3-amine are best understood through comparisons with analogs differing in stereochemistry, substituents, or core scaffolds. Key compounds and their distinguishing features are summarized below:

Table 1: Comparison of this compound with Similar Compounds

Compound Name Core Structure Substituents/Stereochemistry Key Properties Biological Relevance References
This compound Tetrahydrofuran 4-F, 3-NH₂ (R,R) High lipophilicity; metabolic stability; chiral specificity Enzyme inhibition, CNS-targeting agents
(3S,4R)-4-Fluorotetrahydrofuran-3-amine Tetrahydrofuran 4-F, 3-NH₂ (S,R) Reduced target binding due to stereochemical mismatch Lower activity in receptor assays
(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine Piperidine 4-F, 3-NH₂, 1-CH₃ (R,R) Enhanced membrane permeability; sp³-rich scaffold Neurotransmitter modulation
rac-(3R,4R)-4-(Trifluoromethyl)oxolan-3-amine Tetrahydrofuran 4-CF₃, 3-NH₂ (racemic) Higher electronegativity; moderate cytotoxicity AChE inhibition
(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid Tetrahydrofuran 4-F, 3-NH₂, 3-COOH (R,R) Dual functional groups; pH-dependent solubility Peptide mimetics, prodrug design
(2R,3S)-2-Phenyltetrahydrofuran-3-amine Tetrahydrofuran 2-Ph, 3-NH₂ (mixed stereochemistry) Aromatic interactions; variable enantioselectivity Catalytic applications

Key Differentiating Factors

Stereochemical Influence

The (R,R) configuration of this compound is critical for its biological activity. For example, its (S,R)-isomer exhibits diminished receptor binding due to mismatched stereochemistry in chiral environments . Similarly, piperidine analogs like (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine show distinct pharmacological profiles compared to their (R,R)-counterparts .

Fluorine vs. Other Substituents

  • Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Trifluoromethyl (CF₃) : Increases electronegativity and steric bulk, as seen in rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine, but may reduce selectivity due to stronger electron-withdrawing effects .
  • Methyl (CH₃) : In piperidine analogs, methyl groups at the 1-position improve solubility without compromising stability .

Core Scaffold Modifications

  • Tetrahydrofuran vs. Piperidine : The five-membered tetrahydrofuran ring in this compound offers conformational rigidity, whereas six-membered piperidine derivatives provide greater flexibility for receptor interactions .

Biological Activity

(3R,4R)-4-Fluorotetrahydrofuran-3-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including synthesis, antiviral activity, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a fluorine atom at the 4-position of the tetrahydrofuran ring. Various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through nucleophilic substitution reactions or via fluorination of precursors under controlled conditions.

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Antiviral Activity

Recent studies have investigated the compound's potential as an antiviral agent. In particular, its analogs have been tested against several viral polymerases, including those from influenza and coronaviruses. However, findings indicate limited antiviral efficacy:

  • Inhibitory Potency : A study reported that phosphonodiphosphates derived from similar fluorinated compounds showed no significant inhibition against viral polymerases at concentrations up to 20 μM .
  • Prodrug Evaluation : Prodrugs based on these nucleoside analogs were screened against a range of viruses including HIV and SARS-CoV-2 but exhibited low or no inhibition activity .

The mechanism by which this compound exerts its biological effects is still under investigation. The introduction of fluorine is hypothesized to enhance metabolic stability and improve binding affinity to target enzymes. However, specific interactions at the molecular level remain to be fully elucidated.

Case Studies

Several case studies highlight the challenges and potential of this compound:

  • Study on Nucleoside Analogues : A comprehensive evaluation was conducted on various nucleoside analogs, including those with fluorinated substituents. Results indicated that while some compounds demonstrated antiviral properties, others like this compound did not show significant activity against tested viral strains .
  • Pharmacokinetics and Stability : Research into the pharmacokinetic properties of fluorinated nucleosides revealed that while they may offer improved stability compared to their non-fluorinated counterparts, their overall efficacy in vivo remains questionable due to poor cellular uptake and metabolic conversion .

Data Summary

CompoundActivity TestedResult
This compoundViral polymerase inhibitionNo significant inhibition
Prodrugs derived from analogsAntiviral screeningLow/no inhibition against HIV and SARS-CoV-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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